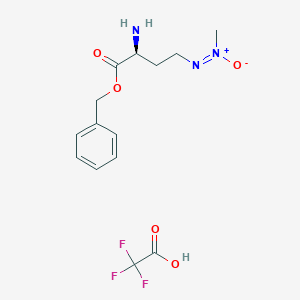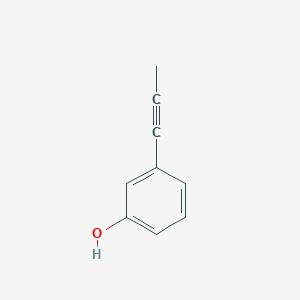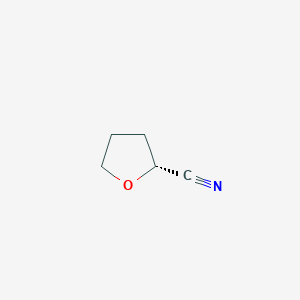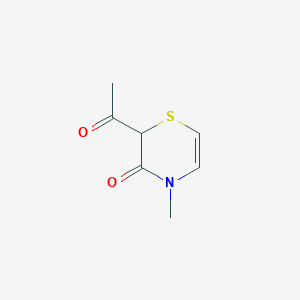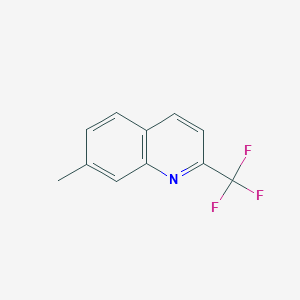
7-Methyl-2-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2-(trifluoromethyl)quinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical and biological properties. It is a quinoline derivative that has a trifluoromethyl group attached to the second position of the quinoline ring. This compound has been studied extensively for its potential use in various scientific research applications, including drug discovery and development.
作用機序
The mechanism of action of 7-Methyl-2-(trifluoromethyl)quinoline is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes, such as DNA synthesis, RNA synthesis, and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
生化学的および生理学的効果
7-Methyl-2-(trifluoromethyl)quinoline has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and viruses. This compound has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 7-Methyl-2-(trifluoromethyl)quinoline in lab experiments include its ease of synthesis, its wide range of biological activities, and its potential use in drug discovery and development. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 7-Methyl-2-(trifluoromethyl)quinoline. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, bacterial infections, and viral infections. Another potential direction is the study of the mechanism of action of this compound to better understand its biological activities. Additionally, further studies are needed to determine the potential toxicity and safety of this compound for use in humans.
合成法
The synthesis of 7-Methyl-2-(trifluoromethyl)quinoline can be achieved through several methods, including the Friedländer synthesis, the Skraup synthesis, and the Pfitzinger reaction. The most commonly used method is the Friedländer synthesis, which involves the condensation of 2-aminoacetophenone with an aldehyde in the presence of an acid catalyst. The resulting product is then subjected to a cyclization reaction to form the quinoline ring.
科学的研究の応用
7-Methyl-2-(trifluoromethyl)quinoline has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. This compound has been used as a lead compound in the development of several drugs, including antitumor agents, antibacterial agents, and antiviral agents.
特性
CAS番号 |
176722-74-0 |
|---|---|
製品名 |
7-Methyl-2-(trifluoromethyl)quinoline |
分子式 |
C11H8F3N |
分子量 |
211.18 g/mol |
IUPAC名 |
7-methyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-10(11(12,13)14)15-9(8)6-7/h2-6H,1H3 |
InChIキー |
PHLJKUAHHBRYOG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
正規SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
同義語 |
7-METHYL-2-TRIFLUOROMETHYLQUINOLINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



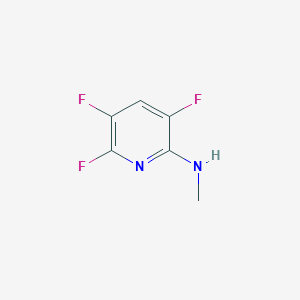
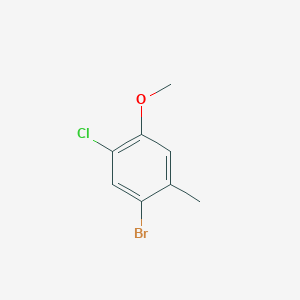
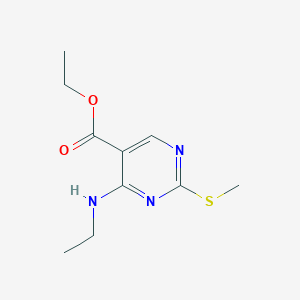
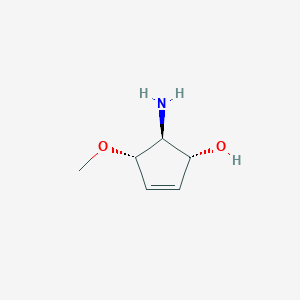
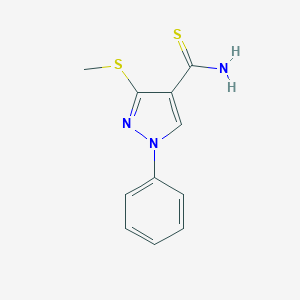

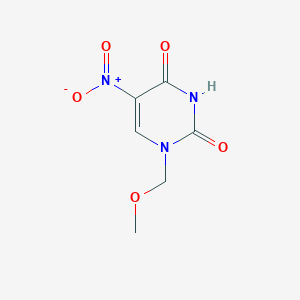
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
